molecular formula C16H14N2O4 B11829445 1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro- CAS No. 506429-45-4

1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro-

Cat. No.: B11829445
CAS No.: 506429-45-4
M. Wt: 298.29 g/mol
InChI Key: YFVKIADDJIAGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methoxy group, a nitro group, and a hydroxyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methoxyphenyl derivatives, followed by cyclization to form the indole core. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol can be compared with other indole derivatives such as:

Properties

CAS No.

506429-45-4

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-methyl-3-nitroindol-6-ol

InChI

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)12-8-7-11(19)9-14(12)17(10)13-5-3-4-6-15(13)22-2/h3-9,19H,1-2H3

InChI Key

YFVKIADDJIAGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.